![molecular formula C34H52O2 B13804489 Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- CAS No. 67785-71-1](/img/structure/B13804489.png)
Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- typically involves multi-step organic reactions. One common method includes the use of organotin phosphate condensates in hexane, followed by a reaction with N,N-dimethylformamide dimethylacetale under reflux conditions for 12 hours. This is then followed by a reaction with acetic anhydride under reflux for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- involves its interaction with various molecular targets and pathways. The specific pathways depend on the functional groups present and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Curcumene: Similar in structure but with different functional groups.
2-Heptene, 2-methyl-6-p-tolyl-: Shares some structural similarities but differs in reactivity.
Ar-Curcumene: Another structurally related compound with distinct properties.
Uniqueness
Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
67785-71-1 |
|---|---|
Formule moléculaire |
C34H52O2 |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
2-[bis(3,7-dimethylocta-1,6-dien-3-yloxy)methyl]hept-1-enylbenzene |
InChI |
InChI=1S/C34H52O2/c1-10-13-15-24-31(27-30-22-16-14-17-23-30)32(35-33(8,11-2)25-18-20-28(4)5)36-34(9,12-3)26-19-21-29(6)7/h11-12,14,16-17,20-23,27,32H,2-3,10,13,15,18-19,24-26H2,1,4-9H3 |
Clé InChI |
HIPTUWNAJGCQAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)C(OC(C)(CCC=C(C)C)C=C)OC(C)(CCC=C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-](/img/structure/B13804410.png)
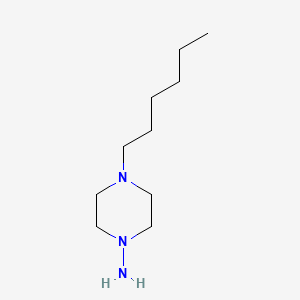
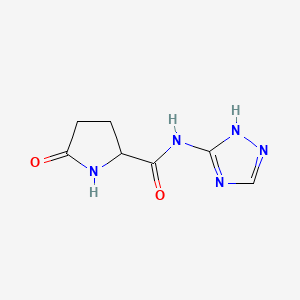
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
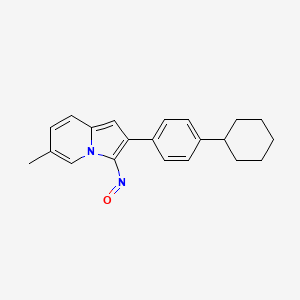
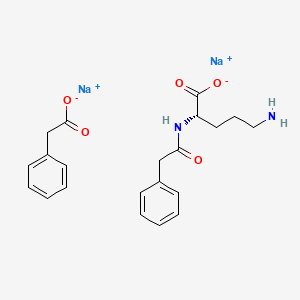
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
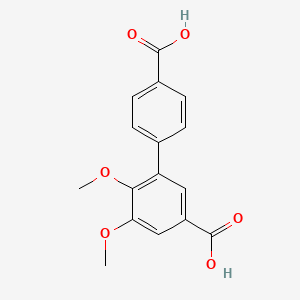
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
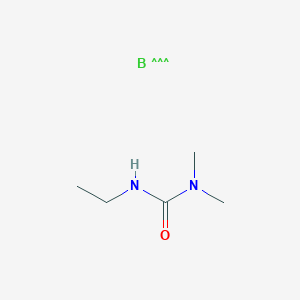

![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)

